molecular formula C24H26N4O4S B11281111 Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11281111
M. Wt: 466.6 g/mol
InChI Key: DTRHMHVNMBLXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a thioxo group. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Addition of the Thioxo Group: The thioxo group is incorporated via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Various substituted quinazoline or piperazine derivatives.

Scientific Research Applications

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmacological Research:

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Cellular Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which are used as antipsychotic drugs.

    Thioxo Compounds: Compounds like thioacetamide and thiourea, which are used in various chemical syntheses.

Uniqueness

Methyl 3-(2-(4-(2,3-dimethyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combined structural features of quinazoline, piperazine, and thioxo groups. This unique combination imparts distinct pharmacological properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-15-5-4-6-20(16(15)2)26-9-11-27(12-10-26)21(29)14-28-22(30)18-8-7-17(23(31)32-3)13-19(18)25-24(28)33/h4-8,13H,9-12,14H2,1-3H3,(H,25,33)

InChI Key

DTRHMHVNMBLXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.